[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine
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Overview
Description
LSM-22688 is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Structure of Triazole Derivatives
The structure of certain triazole derivatives, like 4-amino-3-butyl-1,2,4-triazole-5-thione, involves an essentially planar triazole ring with substituent groups rotated out of the plane. These molecules form hydrogen-bonded dimers through intermolecular interactions involving the thione sulfur atom and protonated nitrogen atoms on the ring, leading to columnar structures through additional hydrogen bonds (Belcher & Squattrito, 2006).
Synthesis and Chemical Reactions
Synthesis of Thia-Triazacyclopenta Fluorene Derivatives
Derivatives like 1-amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta-[a]fluoren-5-one and various 6-methyl-6H-,9H-thia-4b,6,9,11,12-pentaazaindeno[1,2-a]-fluorene-5,8-dione derivatives have been synthesized from specific precursors. The structures of these newly synthesized compounds were elucidated based on elemental analyses, spectral data, and alternative synthesis methods (Abdelhamid et al., 2006).
Properties
Molecular Formula |
C20H26N4S2 |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-[(7-butyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H26N4S2/c1-4-5-9-15-13-7-6-8-14(13)16-17-18(26-19(16)23-15)20(22-12-21-17)25-11-10-24(2)3/h12H,4-11H2,1-3H3 |
InChI Key |
QSWCNAHQOVQMEL-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCCN(C)C |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCCN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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